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1D-myo-inositol 1,2-cyclic phosphate(1-) -

1D-myo-inositol 1,2-cyclic phosphate(1-)

Catalog Number: EVT-1596376
CAS Number:
Molecular Formula: C6H10O8P-
Molecular Weight: 241.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1D-myo-inositol 1,2-cyclic phosphate(1-) is anion of 1D-myo-inositol 1,2-cyclic phosphate. It is a conjugate base of a 1D-myo-inositol 1,2-cyclic phosphate.
Overview

1D-myo-inositol 1,2-cyclic phosphate(1-) is an important biochemical compound that plays a significant role in cellular signaling and metabolism. It is the anionic form of 1D-myo-inositol 1,2-cyclic phosphate, functioning as a key intermediate in various biological pathways. This compound is particularly relevant in the context of phosphoinositide signaling, which is critical for numerous cellular processes, including growth, differentiation, and apoptosis.

Source

1D-myo-inositol 1,2-cyclic phosphate(1-) can be derived from the enzymatic cleavage of phosphatidylinositol by phospholipase C enzymes. These enzymes are found in various organisms, including bacteria and mammals, indicating the compound's widespread biological significance. Research has shown that it can also be synthesized in laboratory settings through chemical methods involving myo-inositol derivatives.

Classification

This compound belongs to the class of inositol phosphates, which are characterized by their phosphate groups attached to an inositol ring. It is specifically classified as a cyclic phosphate due to its structural formation involving a cyclic arrangement of atoms.

Synthesis Analysis

Methods

The synthesis of 1D-myo-inositol 1,2-cyclic phosphate(1-) typically involves several chemical reactions that modify myo-inositol derivatives. Common methods include:

  • Phosphorylation: This involves adding phosphate groups to specific hydroxyl groups on the inositol ring.
  • Cyclization: The formation of the cyclic structure can be achieved through intramolecular reactions where a hydroxyl group reacts with a phosphate group.

Technical Details

One notable synthesis method described in literature involves starting with myo-inositol and using phosphoric acid or its derivatives to introduce phosphate groups at the appropriate positions. For instance, the use of phosphitylation followed by cyclization reactions can yield 1D-myo-inositol 1,2-cyclic phosphate(1-) efficiently. Characterization techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized product .

Molecular Structure Analysis

Structure

The molecular structure of 1D-myo-inositol 1,2-cyclic phosphate(1-) consists of a six-membered ring formed by the inositol backbone with a cyclic phosphate group attached. The compound can be represented by the following structural formula:

C6H11O8P\text{C}_6\text{H}_{11}\text{O}_8\text{P}

Data

  • Canonical SMILES: C1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O
  • Isomeric SMILES: [C@@H]1(C@@HO)O
  • Molecular Weight: Approximately 218.12 g/mol .
Chemical Reactions Analysis

Reactions

The primary reactions involving 1D-myo-inositol 1,2-cyclic phosphate(1-) include:

  • Hydrolysis: The cyclic phosphate can undergo hydrolysis to yield myo-inositol and inorganic phosphate.
  • Phosphorylation Reactions: It can serve as a substrate for kinases that phosphorylate other molecules in signaling pathways.

Technical Details

Research has demonstrated that enzymes such as phosphatidylinositol-specific phospholipase C can cleave phosphatidylinositol to produce this cyclic monophosphate, showcasing its role in enzymatic reactions and signaling cascades .

Mechanism of Action

Process

The mechanism of action for 1D-myo-inositol 1,2-cyclic phosphate(1-) primarily involves its interaction with various proteins and enzymes within cells. It acts as a second messenger in signaling pathways initiated by growth factors and hormones.

Data

Studies have indicated that this compound participates in the regulation of intracellular calcium levels and influences various cellular responses through its downstream effects on protein kinase activation . Its ability to modulate enzyme activity highlights its critical role in cellular signaling networks.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may hydrolyze under acidic or basic conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of reactive phosphate groups.

Relevant analyses have shown that this compound exhibits significant stability under physiological conditions, making it suitable for various biological applications .

Applications

Scientific Uses

1D-myo-inositol 1,2-cyclic phosphate(1-) has several important applications in scientific research:

  • Cell Signaling Studies: Utilized to investigate phosphoinositide signaling pathways and their implications in cellular functions.
  • Plant Biology Research: Plays a role in studies related to seed development and phytate content regulation, contributing to agricultural science .
  • Pharmaceutical Development: Understanding its interactions with enzymes can aid in designing drugs targeting specific signaling pathways involved in diseases.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via Phosphatidylinositol-Specific Phospholipase C

The enzymatic generation of 1D-myo-inositol 1,2-cyclic phosphate(1−) is primarily catalyzed by phosphatidylinositol-specific phospholipase C (PI-PLC). This enzyme cleaves the phosphodiester bond in phosphatidylinositol (PI), producing two secondary messengers: 1D-myo-inositol 1,2-cyclic phosphate and 1,2-diacyl-sn-glycerol (DAG). The reaction occurs via nucleophilic attack by the C2 hydroxyl group of inositol on the adjacent phosphate, forming a cyclic ester bond [3]. The systematic name for this enzyme class is 1-phosphatidyl-1D-myo-inositol 1,2-diacyl-sn-glycerol-lyase, highlighting its function as a phosphorus-oxygen lyase [3]. Structural studies (PDB: 1T6M, 2OR2) reveal that PI-PLC contains a TIM barrel domain that positions the inositol ring for intramolecular cyclization, ensuring stereospecificity [3]. This reaction is conserved across mammals, bacteria (e.g., Bacillus thuringiensis), and yeast, though pH optima vary—mammalian enzymes favor neutral pH, while bacterial isoforms operate optimally at acidic pH [3] [10].

Table 1: Key Enzymes in 1D-myo-Inositol 1,2-Cyclic Phosphate Metabolism

EnzymeReactionProductsLocalization
PI-PLCCleaves phosphatidylinositolInositol 1,2-cyclic phosphate + DAGPlasma membrane, cytosol
Inositol 1,2-cyclic phosphate 2-phosphohydrolaseHydrolyzes cyclic phosphate to myo-inositol 1-phosphatemyo-Inositol 1-phosphateBrush border (kidney tubules)
myo-Inositol-3-phosphate synthase (MIPS)Synthesizes myo-inositol 3-phosphate from glucose 6-phosphatemyo-Inositol 3-phosphateCytosol

Role of Agonist-Stimulated Phosphodiesteratic Cleavage in Cellular Systems

Agonist-induced activation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases triggers rapid PI-PLC activation, leading to transient spikes in 1D-myo-inositol 1,2-cyclic phosphate(1−). For example, thyrotropin stimulation in thyroid glands increases cyclic inositol phosphate production 3-fold within minutes [3] [8]. This cyclic phosphate serves both as a signaling intermediate and as a precursor to linear inositol phosphates. In neuronal and renal tissues, agonist stimulation recruits PI-PLCβ isoforms via Gαq subunits, while immune receptors activate PI-PLCγ through tyrosine phosphorylation [8]. The cyclic phosphate’s lifetime is brief (<30 seconds) due to rapid hydrolysis by inositol 1,2-cyclic phosphate 2-phosphohydrolase, ensuring signal fidelity. Studies using radiolabeled PI confirm that >80% of agonist-generated cyclic phosphate is hydrolyzed to myo-inositol 1-phosphate, which re-enters the inositol pool for PI resynthesis [8].

Regulatory Mechanisms of Inositol Cyclic Phosphate Production in Eukaryotic Cells

Production of 1D-myo-inositol 1,2-cyclic phosphate(1−) is regulated by:

  • Tissue-specific enzyme expression: Renal cortex expresses 10-fold higher phosphohydrolase activity than medulla, with rodents showing brush border localization in proximal tubules .
  • Post-translational modifications: Phosphorylation of myo-inositol-3-phosphate synthase (MIPS) at inhibitory sites (Ser-184/Ser-374 in yeast) reduces de novo inositol synthesis, indirectly limiting cyclic phosphate pools [4] [6].
  • Compartmentalization: Membrane-bound PI-PLC in mammals generates cyclic phosphate at the plasma membrane, while soluble isoforms in guinea pig kidney allow diffuse cytoplasmic signaling [2].Phosphohydrolase activity is Mg²⁺-dependent and pH-sensitive (optimum pH 8.1–8.3), and it discriminates enantiomers, hydrolyzing only the D-isomer of myo-inositol 1,2-cyclic phosphate .

Table 2: Tissue Distribution of Regulatory Enzymes

TissuePI-PLC ActivityPhosphohydrolase ActivityLocalization Specificity
Kidney cortexModerateHighBrush border (convoluted tubules)
BrainHighModerateSynaptic membranes
TestisLowModerateSpermatozoa membranes
Small intestineModerateIntermediateMucosal brush border

Evolutionary Conservation of myo-Inositol Phosphate Synthase Across Species

myo-Inositol-3-phosphate synthase (MIPS), which catalyzes the committed step in de novo inositol biosynthesis (glucose 6-phosphate → myo-inositol 3-phosphate), is conserved from bacteria to humans. Yeast MIPS (encoded by INO1) forms homotetramers, while mammalian isoforms (e.g., human ISYNA1-encoded) assemble as trimers [4] . Key catalytic residues (e.g., NAD⁺-binding domains) are 95% identical between yeast and humans, underscoring functional conservation. MIPS phosphorylation is a universal regulatory mechanism: yeast Ser-296 and human Ser-177 are critical for activity, as phosphomimetic mutations (S296D/S177D) reduce activity by >70% [4]. Evolutionary divergence occurs in enzyme localization—bacterial MIPS is cytosolic, whereas mammalian isoforms associate with endoplasmic reticulum membranes to channel inositol toward PI synthesis .

Metabolic Crosstalk Between Inositol Cyclic Phosphate and Phosphoinositide Signaling Networks

1D-myo-inositol 1,2-cyclic phosphate(1−) intersects with phosphoinositide signaling through:

  • Precursor-product cycling: Cyclic phosphate hydrolysis by phosphohydrolase yields myo-inositol 1-phosphate, which is dephosphorylated to free inositol for PI resynthesis. This closes the "inositol cycle" [8].
  • Second messenger coordination: Cyclic phosphate production coincides with DAG generation, which activates protein kinase C (PKC). PKC phosphorylates PI-PLC, creating feedback loops [8].
  • Ion channel modulation: Inositol 1,4,5-trisphosphate (IP₃) derived from linear inositol phosphates mobilizes Ca²⁺, while cyclic phosphate may regulate calcium influx channels independently [5] [8].This crosstalk enables oscillatory calcium signaling, where cyclic phosphate fluctuations contribute to frequency-encoded signals in hormone-secreting cells [5] [8].

Table 3: Conserved Residues in MIPS Across Species

OrganismCatalytic Domain ResidueNAD⁺-Binding Domain ResiduePhosphoregulatory Sites
S. cerevisiaeLys-274Asp-339Ser-184, Ser-296, Ser-374
H. sapiensLys-267Asp-332Ser-177, Ser-279, Ser-357
A. thalianaLys-271Asp-336Ser-182, Ser-294, Ser-372

Properties

Product Name

1D-myo-inositol 1,2-cyclic phosphate(1-)

IUPAC Name

(3aR,4R,5S,6S,7R,7aS)-2-oxido-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol

Molecular Formula

C6H10O8P-

Molecular Weight

241.11 g/mol

InChI

InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/p-1/t1-,2-,3+,4+,5-,6+/m0/s1

InChI Key

SXHMVNXROAUURW-FTYOSCRSSA-M

Synonyms

inositol 1,2-cyclic phosphate
inositol cyclic phosphate
inositol cyclic phosphate, (D)-isomer
inositol cyclic-1,2-monophosphate
myoinositol 1,2-cyclic phosphate

Canonical SMILES

C1(C(C(C2C(C1O)OP(=O)(O2)[O-])O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)[O-])O)O)O

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